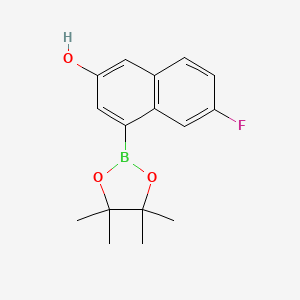
1,3,5-Triethynyl-2,4,6-trifluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Triethynyl-2,4,6-trifluorobenzene is an organic compound with the molecular formula C12H3F3. It is a derivative of benzene, where three hydrogen atoms are replaced by ethynyl groups and three fluorine atoms are substituted at the 2, 4, and 6 positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3,5-Triethynyl-2,4,6-trifluorobenzene can be synthesized through various synthetic routes. One common method involves the Sonogashira coupling reaction, where 1,3,5-tribromo-2,4,6-trifluorobenzene is reacted with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Triethynyl-2,4,6-trifluorobenzene undergoes various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The triple bonds can be reduced to form alkenes or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1,3,5-Triethynyl-2,4,6-trifluorobenzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in bio-conjugation and labeling of biomolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials
Wirkmechanismus
The mechanism of action of 1,3,5-Triethynyl-2,4,6-trifluorobenzene is primarily based on its ability to undergo various chemical reactions. The ethynyl groups provide sites for further functionalization, while the fluorine atoms influence the compound’s electronic properties. These features make it a versatile compound for use in different chemical transformations and applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Triethynylbenzene: Lacks the fluorine atoms, resulting in different electronic properties.
1,3,5-Trifluorobenzene: Lacks the ethynyl groups, limiting its reactivity compared to 1,3,5-Triethynyl-2,4,6-trifluorobenzene.
1,3,5-Triethynyl-2,4,6-triiodobenzene: Contains iodine atoms instead of fluorine, leading to different reactivity and applications
Uniqueness
This compound is unique due to the presence of both ethynyl and fluorine groups, which impart distinct electronic and steric properties. This combination makes it a valuable compound for various synthetic and research applications .
Eigenschaften
CAS-Nummer |
674289-06-6 |
|---|---|
Molekularformel |
C12H3F3 |
Molekulargewicht |
204.15 g/mol |
IUPAC-Name |
1,3,5-triethynyl-2,4,6-trifluorobenzene |
InChI |
InChI=1S/C12H3F3/c1-4-7-10(13)8(5-2)12(15)9(6-3)11(7)14/h1-3H |
InChI-Schlüssel |
OTIALQMJQYITHL-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=C(C(=C(C(=C1F)C#C)F)C#C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


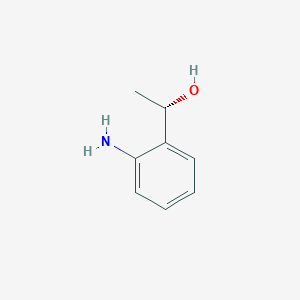
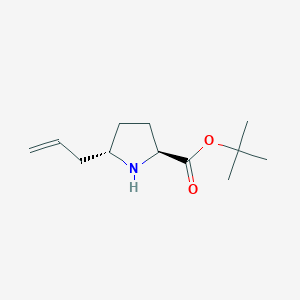
![tert-Butyl (1R,5S,6R)-6-(3-ethoxy-3-oxopropanoyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B11762153.png)
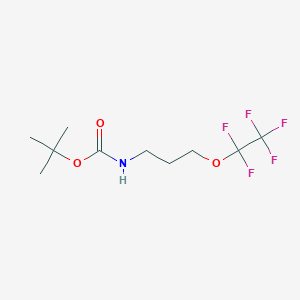
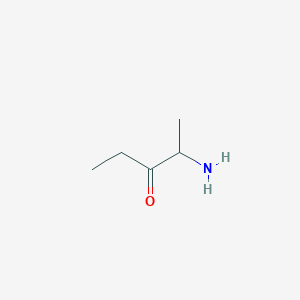

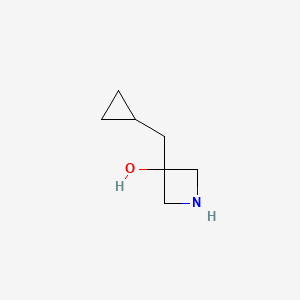
![(3-Oxaspiro[5.5]undecan-9-yl)methanol](/img/structure/B11762167.png)

![3-[3-Methyl-5-(trifluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B11762188.png)

![(2S,4R)-5,5-Difluorospiro[3.3]heptane-2-carboxylic acid](/img/structure/B11762192.png)
